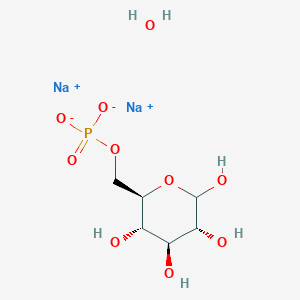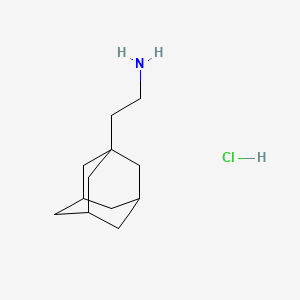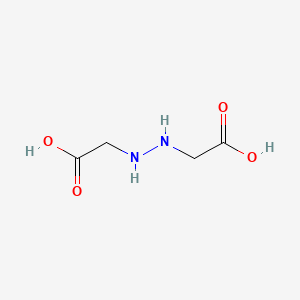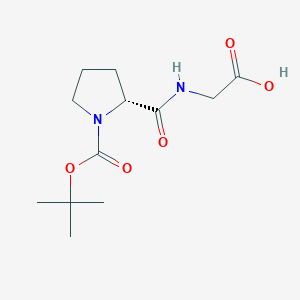
d-Glucose-6-phosphate disodium salt hydrate
概要
説明
D-Glucose-6-Phosphate, Disodium Salt Hydrate, is the core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols . It is also known as Robison ester and is a glucose sugar phosphorylated on carbon 6 . It is the disodium salt form of D-Glucose 6-phosphate, a common form of glucose within the cell, participating in two major metabolic pathways: glycolysis and the pentose phosphate pathway .
Synthesis Analysis
D-Glucose-6-Phosphate lies at the start of the glycolysis and pentose phosphate metabolic pathways . It is the main substrate for glucose-6-phosphatase enzyme .Molecular Structure Analysis
The empirical formula of D-Glucose-6-Phosphate, Disodium Salt Hydrate is C6H11Na2O9P . The molecular weight is 304.10 (anhydrous basis) .Chemical Reactions Analysis
D-Glucose 6-phosphate disodium salt hydrate has been used as a component in the reaction mixture to assay reduced nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity, NAD(P)H-cytochrome c reductase activity, and ferredoxin (Fd)-dependent cytochrome c reduction activity .Physical And Chemical Properties Analysis
D-Glucose 6-phosphate disodium salt hydrate is a white powder . It is soluble in water at a concentration of 50 mg/mL .科学的研究の応用
1. Electron Paramagnetic Resonance (EPR) Studies
d-Glucose-6-phosphate disodium salt hydrate has been used in EPR studies to understand radical formation in irradiated hydroxyalkyl phosphate esters. These studies provide insights into the formation of phosphoranyl radicals at low temperatures, transforming into phosphoryl radicals at elevated temperatures. Such research has implications for understanding radiation damage to DNA (Sanderud & Sagstuen, 1996).
2. Photolysis in Aqueous Solutions
Research on the photolysis of disodium α-D-glucose 6-phosphate in aqueous solutions under nitrogen or oxygen conditions has been conducted. The main photolysis products identified include 6-phosphogluconate, arabinose 5-phosphate, and phosphoglycerate, among others. This study contributes to understanding the photochemistry of phosphorus compounds (Triantaphylidès & Halmann, 1975).
3. Preparative Methods in Biochemistry
An improved preparative method for D-erythrose 4-phosphate using d-glucose 6-phosphate has been developed. This method involves oxidation and chromatographic separation, providing a way to obtain erythrose 4-phosphate for further biochemical studies (Sieben, Perlin, & Simpson, 1966).
4. Enzyme Inhibition Studies
d-Glucose-6-phosphate disodium salt hydrate has been used in studies investigating the inhibition of enzymes like hexokinase. Such research is crucial in understanding enzymatic reactions and metabolic pathways in biological systems (Ferrari, Mandelstam, & Crane, 1959).
5. Thermal Energy Storage Systems
This compound has been explored in the context of thermal energy storage (TES) systems. Disodium phosphate dodecahydrate salt hydrate, related to d-glucose-6-phosphate disodium salt hydrate, shows potential in TES systems due to its thermal properties (Uttam, Purohit, Le, & Sistlais, 2023).
6. Histochemical Demonstration
The compound has been used in histochemical techniques for demonstrating glucose-6-phosphatase, an important enzyme in carbohydrate metabolism (Wachstein & Meisel, 1956).
7. Enzymatic Assays
Various enzymatic colorimetric assays involving d-glucose 6-phosphate, such as for glucose-6-phosphate dehydrogenase, have been developed. These assays are critical for biochemical and clinical analysis (Zhu, Romero, & Petty, 2011).
作用機序
Safety and Hazards
将来の方向性
D-Glucose 6-phosphate disodium salt hydrate is a prominent molecule in cellular chemistry with many possible fates within the cell . It lies at the start of two major metabolic pathways: Glycolysis and Pentose phosphate . In addition to these metabolic pathways, glucose 6-phosphate may also be converted to glycogen or starch for storage . This makes it a molecule of interest for future research and applications.
特性
IUPAC Name |
disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6?;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJZXLTPORJKW-WYFATIGWSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)






![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)